Chemerin-9 (149-157) (TFA)

Description

BenchChem offers high-quality Chemerin-9 (149-157) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chemerin-9 (149-157) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

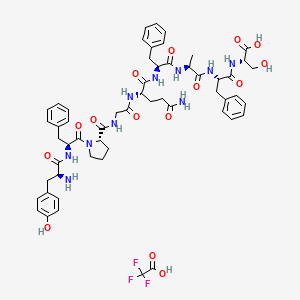

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H66N10O13.C2HF3O2/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36;3-2(4,5)1(6)7/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77);(H,6,7)/t32-,38-,39-,40-,41-,42-,43-,44-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXASNPXNWDDIGQ-CPIFIIIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H67F3N10O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1177.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Chemerin-9 (149-157) (TFA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemerin-9 (also known as C-9), the nonapeptide YFPGQFAFS corresponding to the C-terminal residues 149-157 of the active chemerin protein, is a potent and well-characterized agonist for the G protein-coupled receptor, chemokine-like receptor 1 (CMKLR1, or ChemR23).[1][2] This peptide mimics the biological activity of the full-length chemerin protein and is a valuable tool for investigating the physiological and pathophysiological roles of the chemerin/CMKLR1 signaling axis.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of Chemerin-9, detailing its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these functions.

Receptor Interaction and Specificity

Chemerin-9 primarily exerts its biological effects through interaction with two G protein-coupled receptors (GPCRs): CMKLR1 and G protein-coupled receptor 1 (GPR1).[3][5]

-

CMKLR1 (ChemR23): This is the most well-characterized receptor for chemerin and its derivatives. Chemerin-9 acts as a full agonist at CMKLR1, initiating a cascade of intracellular signaling events.[6][7] The binding of Chemerin-9 to CMKLR1 involves hydrophobic and polar interactions within the receptor's binding pocket.[4]

-

GPR1: Chemerin-9 also binds to and activates GPR1, another GPCR that shares significant sequence homology with CMKLR1.[3][5] The binding affinity of Chemerin-9 for GPR1 is in the nanomolar range.[2]

-

CCRL2: While the full-length chemerin protein can bind to the chemokine (C-C motif) receptor-like 2 (CCRL2), this receptor is not believed to couple to G proteins or induce downstream signaling upon ligand binding.[3]

Quantitative Data: Receptor Binding and Potency

The following tables summarize the quantitative data for Chemerin-9's interaction with its primary receptors.

Table 1: Binding Affinity of Chemerin-9

| Receptor | Cell Line | Radioligand | Kd (nM) | Reference(s) |

| GPR1 | Transfected Cells | 125I-chem149–157 | ~5.3 | [2] |

Table 2: Functional Potency of Chemerin-9

| Assay | Receptor | Cell Line | EC50 / pEC50 | Reference(s) |

| CMKLR1 Activation | CMKLR1 | CHO cells | EC50 = 7.1 nM | [7] |

| β-arrestin Recruitment | GPR1 | HEK293T | pEC50 = 8.65 ± 0.14 | [8] |

| β-arrestin Recruitment | GPR1 | - | pD2 = 8.09 ± 0.16 | [9] |

| CMKLR1 Activation | CMKLR1 | Mouse | EC50 = 42 nM |

Intracellular Signaling Pathways

Activation of CMKLR1 and GPR1 by Chemerin-9 initiates signaling through heterotrimeric G proteins of the Gi/o family.[7][10] This leads to a variety of downstream effects, as depicted in the signaling pathway diagram below.

Gi/o-Mediated Signaling

Caption: Chemerin-9 Signaling Pathways via CMKLR1/GPR1.

The primary signaling events initiated by Chemerin-9 binding to CMKLR1/GPR1 are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

-

Activation of Phospholipase C (PLC): The Gβγ subunit activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][10]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[7][10]

-

Activation of PI3K/Akt and MAPK/ERK Pathways: The Gβγ subunit can also activate phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt. Downstream of these events, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated.[6]

β-Arrestin Recruitment and Receptor Internalization

Upon agonist binding, CMKLR1 and GPR1 are phosphorylated, which promotes the recruitment of β-arrestins.[10] β-arrestin binding leads to receptor desensitization and internalization, a process that can occur in a clathrin-independent manner for CMKLR1. This internalization negatively regulates receptor-mediated signaling, such as Ca²⁺ flux and ERK phosphorylation.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of Chemerin-9.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by Chemerin-9, the release of intracellular calcium stores leads to an increase in the dye's fluorescence, which is measured over time using a fluorescence plate reader.[8]

Detailed Methodology:

-

Cell Culture: Plate cells (e.g., HEK293 or CHO cells stably expressing CMKLR1 or GPR1) in a 96-well or 384-well black, clear-bottom plate and culture overnight to allow for adherence.

-

Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. Incubate the plate at 37°C for a specified time (typically 30-60 minutes).

-

Compound Preparation: Prepare a dilution series of Chemerin-9 (TFA) in an appropriate assay buffer.

-

Fluorescence Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading.

-

Agonist Addition and Signal Detection: The instrument's integrated pipettor adds the Chemerin-9 dilutions to the wells, and fluorescence is measured kinetically for a defined period (e.g., 180 seconds).

-

Data Analysis: The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline reading from the peak fluorescence. Dose-response curves are generated by plotting ΔRFU against the logarithm of the Chemerin-9 concentration to determine the EC50.

Caption: Experimental Workflow for a Calcium Mobilization Assay.

ERK Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.

Principle: Following stimulation with Chemerin-9, cell lysates are prepared and subjected to SDS-PAGE. Phosphorylated ERK (p-ERK) and total ERK are detected by specific antibodies via Western blotting. The ratio of p-ERK to total ERK indicates the extent of pathway activation.[6]

Detailed Methodology:

-

Cell Culture and Serum Starvation: Culture cells to near confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to the experiment.

-

Agonist Stimulation: Treat the serum-starved cells with various concentrations of Chemerin-9 for a specific time (e.g., 5-10 minutes) at 37°C.

-

Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and add ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). After washing, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Reprobing: Strip the membrane and reprobe with a primary antibody for total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and plot against the Chemerin-9 concentration.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor.

Principle: Various technologies can be used, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET). In the EFC-based PathHunter assay, the receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Agonist-induced recruitment brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.[7]

Detailed Methodology (PathHunter EFC Assay):

-

Cell Culture: Use a cell line engineered to co-express the ProLink-tagged GPCR (e.g., CMKLR1-PK) and the Enzyme Acceptor-tagged β-arrestin (β-arrestin-EA). Plate the cells in a 384-well white, solid-bottom plate.

-

Compound Preparation: Prepare a serial dilution of Chemerin-9 in the appropriate assay buffer.

-

Agonist Stimulation: Add the Chemerin-9 dilutions to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.

-

Signal Detection: Add the detection reagent, which contains the substrate for the complemented enzyme.

-

Luminescence Measurement: Incubate the plate at room temperature for 60 minutes to allow for signal development, and then measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the relative light units (RLU) against the logarithm of the Chemerin-9 concentration to generate a dose-response curve and determine the EC50.

Chemotaxis Assay (Transwell/Boyden Chamber)

This assay assesses the ability of Chemerin-9 to induce directed cell migration.

Principle: A porous membrane in a Transwell insert separates two compartments. Cells are placed in the upper chamber, and a solution containing the chemoattractant (Chemerin-9) is placed in the lower chamber. Cells migrate through the pores towards the chemoattractant gradient. The number of migrated cells is then quantified.

Detailed Methodology:

-

Cell Preparation: Culture immune cells (e.g., monocytes, macrophages, or dendritic cells) or other CMKLR1-expressing cells. Harvest the cells and resuspend them in serum-free medium at a specific density (e.g., 1 x 106 cells/mL).

-

Assay Setup: Add medium containing various concentrations of Chemerin-9 to the lower wells of a Transwell plate. Place the Transwell inserts (with an appropriate pore size, e.g., 5 µm) into the wells.

-

Cell Seeding: Add the cell suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for migration (e.g., 2-4 hours).

-

Cell Fixation and Staining: After incubation, remove the inserts. Carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab. Fix the migrated cells on the bottom surface of the membrane with a fixative (e.g., methanol) and then stain with a dye such as crystal violet or DAPI.

-

Quantification: Count the number of stained, migrated cells in several microscopic fields for each membrane.

-

Data Analysis: Plot the average number of migrated cells against the Chemerin-9 concentration to determine the chemotactic response.

Conclusion

Chemerin-9 (149-157) is a potent and specific agonist of CMKLR1 and GPR1, activating Gi/o-mediated signaling pathways that lead to a diverse range of cellular responses, including calcium mobilization, ERK activation, and chemotaxis. Its well-defined mechanism of action and its ability to mimic the effects of endogenous chemerin make it an indispensable tool for research into the roles of the chemerin system in inflammation, metabolism, and cardiovascular function. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this important signaling pathway and for the development of novel therapeutics targeting the chemerin receptors.

References

- 1. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemerin-9 stimulates migration in rat cardiac fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]

- 6. liverpool.ac.uk [liverpool.ac.uk]

- 7. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. timothyspringer.org [timothyspringer.org]

- 10. The Chemerin/CMKLR1 Axis Is Involved in the Recruitment of Microglia to Aβ Deposition through p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Chemerin-9 (149-157) Signaling Pathway: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chemerin-9 (C9), the C-terminal nonapeptide (Tyr-Phe-Pro-Gly-Gln-Phe-Ala-Phe-Ser) of the active chemerin protein, is a potent agonist for the G protein-coupled receptor (GPCR) CMKLR1 (ChemR23). Its signaling plays a pivotal role in a multitude of physiological and pathological processes, including immune cell trafficking, adipogenesis, glucose metabolism, and inflammation. This technical guide provides an in-depth exploration of the C9 signaling pathway, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the molecular cascades and workflows involved. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting the chemerin/CMKLR1 axis.

Introduction to Chemerin-9 and its Receptors

Chemerin is initially synthesized as an inactive precursor, pro-chemerin, which undergoes proteolytic cleavage to become fully active. The C-terminal nine amino acids, collectively known as Chemerin-9 (C9), have been identified as a stable and potent agonist that recapitulates the biological activity of the full-length protein.[1][2]

C9 primarily exerts its effects through the Chemokine-like Receptor 1 (CMKLR1) , also known as ChemR23.[2][3] CMKLR1 is a member of the Gi/o-coupled GPCR family.[4][5] In addition to CMKLR1, C9 has been shown to interact with G protein-coupled receptor 1 (GPR1) , which shares significant sequence homology with CMKLR1.[1][6] While both receptors bind C9, they can exhibit different signaling properties, including biased signaling towards β-arrestin recruitment in the case of GPR1.[1][4] A third receptor, CCRL2, binds chemerin but does not appear to initiate transmembrane signaling.[1][6]

The engagement of C9 with its receptors, predominantly CMKLR1, triggers a cascade of intracellular events that mediate its diverse biological functions, ranging from chemoattraction of immune cells to the regulation of metabolic processes.[7][8] The context-dependent nature of C9 signaling, which can elicit both pro- and anti-inflammatory responses, makes it a compelling target for therapeutic intervention in a variety of diseases.[2][3][7]

The Chemerin-9 Signaling Pathway

Upon binding to CMKLR1, Chemerin-9 induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins of the Gi/o family.[4][5] This activation initiates a cascade of downstream signaling events:

-

Gαi/o Subunit Signaling: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]

-

Gβγ Subunit Signaling: The dissociated Gβγ subunit complex activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Downstream Kinase Activation: The increase in intracellular calcium and the activation of other signaling intermediates lead to the phosphorylation and activation of key downstream kinases:

-

Extracellular signal-regulated kinases (ERK1/2): The ERK/MAPK pathway is a crucial downstream target of C9 signaling, involved in cell proliferation, differentiation, and migration.[4][9]

-

Akt (Protein Kinase B): The PI3K/Akt pathway is also activated by C9, playing a role in cell survival and metabolism.[9][10]

-

-

β-Arrestin Recruitment: Following receptor activation, β-arrestins are recruited to the receptor. This process is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways. C9 binding to GPR1 has been shown to preferentially activate β-arrestin signaling.[1][4]

The culmination of these signaling events results in various cellular responses, most notably chemotaxis , the directed migration of cells, particularly immune cells like macrophages and dendritic cells, towards the source of the chemerin signal.[7][8]

Signaling Pathway Diagram

Caption: Chemerin-9 signaling through Gi/o-coupled receptors.

Quantitative Data

The following tables summarize key quantitative data for Chemerin-9 activity.

Table 1: Receptor Binding Affinity of Chemerin-9

| Receptor | Ligand | Cell Line | Assay Type | Affinity (EC50/Kd) | Reference |

| Human CMKLR1 | TAMRA-C9 | HEK293 | NanoBRET | EC50 = 171.5 nM | [6] |

| Human GPR1 | TAMRA-C9 | HEK293 | NanoBRET | EC50 = 6 nM | [2] |

Note: Direct binding affinity values (Kd or Ki) for unlabeled Chemerin-9 are not consistently reported in the literature. EC50 values from functional assays are more common.

Table 2: Functional Potency of Chemerin-9

| Assay | Species | Cell Line/System | Potency (EC50) | Reference |

| CMKLR1 Activation | Human | CHO cells | 7.1 nM | [5][11] |

| CMKLR1 Activation | Mouse | Not Specified | 42 nM | |

| Calcium Mobilization | Human | HEK293-CMKLR1 | ~5-13 nM | [12] |

| IP-One Production | Human | Nluc-CMKLR1-eYFP | 815.0 nM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the Chemerin-9 signaling pathway.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

-

Cells expressing the receptor of interest (e.g., HEK293-CMKLR1)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127 (optional, to aid dye loading)

-

Probenecid (optional, to prevent dye leakage)

-

Chemerin-9 (TFA)

-

96-well or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm and kinetic read capabilities.

Protocol:

-

Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading Solution Preparation: Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM in HBSS/HEPES buffer. Pluronic F-127 (at 0.02-0.04%) can be included to facilitate dye solubilization. Probenecid (1-2.5 mM) can be added to inhibit organic anion transporters, reducing dye leakage.

-

Cell Loading: Remove the growth medium from the cells and add 100 µL of the dye loading solution to each well.

-

Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Washing: Gently wash the cells 2-3 times with 100 µL of HBSS/HEPES buffer to remove extracellular dye. After the final wash, leave 100 µL of buffer in each well.

-

Compound Addition and Fluorescence Reading:

-

Place the plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Using the instrument's injection system, add 20-50 µL of Chemerin-9 at various concentrations to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity (Ex/Em = 490/525 nm) every 1-2 seconds for 2-3 minutes.

-

-

Data Analysis: The change in fluorescence (F) is typically normalized to the baseline fluorescence (F0) as ΔF/F0. Plot the peak response against the logarithm of the Chemerin-9 concentration to determine the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for a Chemerin-9 induced calcium mobilization assay.

Chemotaxis (Transwell Migration) Assay

This assay quantifies the directed migration of cells in response to a chemoattractant gradient.

Materials:

-

Cells capable of chemotaxis (e.g., THP-1 monocytes, primary macrophages)

-

Cell culture medium (e.g., RPMI-1640)

-

Chemerin-9 (TFA)

-

Transwell inserts (typically with 5 or 8 µm pore size)

-

24-well companion plates

-

Fetal Bovine Serum (FBS) as a positive control

-

Calcein-AM or similar viability stain

-

Fluorescence plate reader or fluorescence microscope.

Protocol:

-

Cell Preparation: Culture cells to a sufficient number. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1-2 x 106 cells/mL.

-

Assay Setup:

-

Add 600 µL of medium containing various concentrations of Chemerin-9 to the lower wells of the 24-well plate. Include a negative control (serum-free medium) and a positive control (medium with 10% FBS).

-

Carefully place the Transwell inserts into each well, avoiding air bubbles.

-

Add 100 µL of the cell suspension to the top chamber of each insert.

-

-

Incubation: Incubate the plate at 37°C, 5% CO2 for a period determined by the cell type's migratory capacity (typically 2-4 hours).

-

Cell Removal: After incubation, carefully remove the Transwell inserts. Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

-

Quantification of Migrated Cells:

-

Staining Method: Add a staining solution (e.g., Calcein-AM) to the lower wells and incubate to label the migrated cells. Read the fluorescence on a plate reader.

-

Manual Counting: Alternatively, fix and stain the membrane (e.g., with DAPI or Giemsa stain). Count the number of migrated cells in several fields of view using a microscope.

-

-

Data Analysis: Calculate the number of migrated cells for each condition. Plot the number of migrated cells against the Chemerin-9 concentration to generate a chemotactic curve and determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the ERK/MAPK pathway by measuring the level of phosphorylated ERK1/2.

Materials:

-

Cells expressing the receptor of interest

-

Cell culture medium

-

Serum-free medium for starvation

-

Chemerin-9 (TFA)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system.

Protocol:

-

Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-18 hours to reduce basal ERK phosphorylation.

-

Stimulation: Treat the starved cells with various concentrations of Chemerin-9 for a short duration (typically 5-10 minutes) at 37°C. Include an untreated control.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total-ERK for each sample. Plot this ratio against the Chemerin-9 concentration.

Conclusion

Chemerin-9 is a potent and specific agonist of CMKLR1, activating a complex signaling network that is integral to immune function and metabolic regulation. The Gi/o-PLC-calcium mobilization and MAPK/ERK pathways are central to its mechanism of action. The methodologies detailed in this guide provide a robust framework for the quantitative assessment of C9 signaling and its cellular consequences. A thorough understanding of this pathway is essential for the development of novel therapeutics targeting the chemerin system for the treatment of inflammatory diseases, metabolic disorders, and cancer.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Ligand-binding and -scavenging of the chemerin receptor GPR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. The Chemerin Receptor CMKLR1 Requires Full‐Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase‐Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Chemerin promotes MAPK/ERK activation to induce inflammatory factor production in rat synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Chemerin Receptor CMKLR1 Requires Full-Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase-Based Binding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Chemerin-9 (149-157) and GPR1 Receptor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemerin is a 16 kDa protein, initially secreted as an inactive precursor (pro-chemerin), that plays a significant role in inflammation, adipogenesis, and glucose metabolism.[1][2] Proteolytic cleavage at its C-terminus generates the biologically active form of the protein.[1][3] The C-terminal nonapeptide, Chemerin-9 (C9), with the sequence Tyr-Phe-Pro-Gly-Gln-Phe-Ala-Phe-Ser (YFPGQFAFS), represents the minimal sequence required for receptor activation and recapitulates many of the biological activities of the full-length protein.[4][5][6]

Chemerin and its derivatives exert their effects through three G protein-coupled receptors (GPCRs): chemokine-like receptor 1 (CMKLR1), G protein-coupled receptor 1 (GPR1), and C-C motif chemokine receptor-like 2 (CCRL2).[6][7] While CMKLR1 is considered the canonical signaling receptor, GPR1, which shares over 40% sequence identity with CMKLR1, has emerged as a distinct chemerin receptor with unique signaling properties.[4][8] This guide provides an in-depth examination of the interaction between Chemerin-9 and the GPR1 receptor, focusing on its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization.

Data Presentation: Quantitative Analysis of Chemerin-9 and GPR1 Interaction

The interaction between Chemerin-9 and GPR1 has been quantified through various binding and functional assays. The following tables summarize the key quantitative data, providing a comparative overview of binding affinities and functional potencies.

Table 1: Binding Affinity of Chemerin Peptides to GPR1

| Ligand | Assay Type | Receptor | KD / Ki (nM) | EC50 (nM) | Reference |

| 125I-Chemerin-9 | Radioligand Binding | Human GPR1 | 0.87 ± 0.23 | - | [9] |

| Chemerin-9 | Competition Binding | Human GPR1 | - | >100 | [4] |

| Tam-EG(4)-chemerin-9 | NanoBRET Binding | Human GPR1 | - | 6 | [10] |

| [L8]-chemerin-9 | NanoBRET Binding | Human GPR1 | - | 4.8 | [10] |

Note: Competition binding by Chemerin-9 against full-length 125I-chemerin showed significant competition only at high concentrations (100-300 nM), suggesting the C-terminus has a stronger contribution to GPR1 binding compared to CMKLR1.[4]

Table 2: Functional Potency and Efficacy of Chemerin-9 at GPR1

| Assay | Ligand | Efficacy (Emax) | Potency (EC50 / pD2) | Reference |

| β-Arrestin Recruitment | Chemerin | 134 ± 6% | pD2 = 9.05 ± 0.09 | [9] |

| β-Arrestin Recruitment | Chemerin-9 | 71 ± 5% (Partial Agonist) | pD2 = 8.09 ± 0.16 | [9] |

| β-Arrestin3 Recruitment (BRET) | Chemerin-9 | - | 1.9 nM | [11][12] |

| β-Arrestin3 Recruitment (BRET) | [L8]-chemerin-9 | - | 1.4 nM | [11][12] |

| G Protein Dissociation (NanoBiT) | Chemerin-9 | Lower than CMKLR1 | Similar to CMKLR1 | [5][13] |

| cAMP Inhibition | Chemerin-9 | Lower than CMKLR1 | ~10-8 M | [5] |

| Calcium Mobilization | Chemerin | Weak (~15% of CMKLR1) | - | [2][4] |

| ERK1/2 Phosphorylation | Chemerin | Weaker than CMKLR1 | - | [4] |

GPR1 Signaling Pathways

Upon activation by Chemerin-9, GPR1 exhibits a distinct signaling profile characterized by a strong bias towards the β-arrestin pathway, with weak or contested G protein coupling.[4][6]

-

β-Arrestin Recruitment (Primary Pathway): The most robust and consistently reported signaling event following GPR1 activation by chemerin agonists is the recruitment of β-arrestins.[4][5][9] This interaction is potent, with Chemerin-9 acting as a partial agonist compared to the full-length protein.[9] GPR1 is classified as a class A receptor, indicating a transient interaction with β-arrestin at the membrane before internalization.[10]

-

G Protein Signaling (Weak/Biased): The role of G protein coupling in GPR1 signaling is less clear. GPR1 lacks the canonical DRY motif, which is crucial for efficient G protein coupling in many GPCRs.[4]

-

Gαi/o Coupling: Some studies report weak Gαi/o-mediated signaling, evidenced by pertussis toxin (PTX)-sensitive effects and modest cAMP inhibition.[5][6] Cryo-EM structures have confirmed that GPR1 can physically couple to Gαi.[5][7][13]

-

Calcium Mobilization: Chemerin-induced calcium mobilization via GPR1 is detectable but significantly weaker than that observed for CMKLR1.[2][4] This suggests minimal Gαq/11 coupling, which is typically responsible for this pathway.

-

ERK1/2 Phosphorylation: GPR1 activation leads to the phosphorylation of ERK1/2 MAP kinases, although to a much lesser extent than CMKLR1.[4] This downstream effect can be mediated by both G proteins and β-arrestins.[4]

-

Signaling Pathway Diagram

Caption: GPR1 signaling cascade activated by Chemerin-9.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Chemerin-9's activity at GPR1.

Ligand Binding Assays

These assays measure the direct interaction between Chemerin-9 and GPR1.

-

Methodology: NanoBRET Binding Assay

-

Constructs: GPR1 is genetically fused at its N-terminus to a nanoluciferase (Nluc) enzyme. Chemerin-9 is chemically conjugated to a fluorescent probe, such as TAMRA.[10][14]

-

Cell Culture: HEK293T cells are transiently transfected with the Nluc-GPR1 construct.

-

Assay Procedure: Transfected cells are harvested and incubated with a constant concentration of the Nluc substrate (e.g., furimazine) and varying concentrations of the fluorescently labeled Chemerin-9.

-

Detection: Bioluminescence Resonance Energy Transfer (BRET) occurs when the fluorescent ligand binds to the Nluc-tagged receptor, bringing the donor (Nluc) and acceptor (fluorophore) into close proximity. The BRET signal is measured as the ratio of light emitted by the acceptor to the light emitted by the donor.

-

Data Analysis: Saturation binding curves are generated by plotting the BRET ratio against the ligand concentration to determine the equilibrium dissociation constant (KD) or EC50.

-

Functional Assays

These assays quantify the downstream cellular response following receptor activation.

-

Methodology: β-Arrestin Recruitment BRET Assay

-

Constructs: Co-expression of GPR1 fused to a fluorescent acceptor (e.g., Venus, a YFP variant) and β-arrestin fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc).[2][4]

-

Cell Culture: HEK293T cells are co-transfected with the GPR1-Venus and β-arrestin-Rluc constructs.

-

Assay Procedure: Cells are incubated with the Rluc substrate (e.g., coelenterazine h). A baseline BRET signal is measured. The cells are then stimulated with varying concentrations of Chemerin-9.

-

Detection: Upon GPR1 activation, β-arrestin-Rluc is recruited to the receptor, bringing the donor and acceptor into proximity and increasing the BRET signal. The signal is recorded over time.

-

Data Analysis: The net BRET ratio (signal post-stimulation minus baseline) is plotted against the agonist concentration to generate a dose-response curve, from which EC50 and Emax values are calculated.

-

References

- 1. International Union of Basic and Clinical Pharmacology CIII: Chemerin Receptors CMKLR1 (Chemerin1) and GPR1 (Chemerin2) Nomenclature, Pharmacology, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 | PLOS One [journals.plos.org]

- 3. Structure of G protein-coupled receptor GPR1 bound to full-length chemerin adipokine reveals a chemokine-like reverse binding mode | PLOS Biology [journals.plos.org]

- 4. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of G protein-coupled receptor GPR1 bound to full-length chemerin adipokine reveals a chemokine-like reverse binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis for Chemerin Recognition and Signaling Through Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of G protein-coupled receptor GPR1 bound to full-length chemerin adipokine reveals a chemokine-like reverse binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Ligand-binding and -scavenging of the chemerin receptor GPR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Chemerin Receptor CMKLR1 Requires Full-Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase-Based Binding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Agonistic Power Within: A Technical Guide to the Biological Activity of Chemerin's C-terminal Nonapeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemerin, a pleiotropic adipokine, undergoes crucial C-terminal proteolytic processing to exert its biological functions. This processing unveils a potent signaling determinant: the C-terminal nonapeptide, commonly referred to as chemerin-9 (C9). With the amino acid sequence Tyr-Phe-Pro-Gly-Gln-Phe-Ala-Phe-Ser (YFPGQFAFS), this small peptide fragment recapitulates much of the activity of the full-length mature chemerin protein, acting as a powerful agonist for the G protein-coupled receptor, ChemR23 (also known as CMKLR1).[1] This guide provides an in-depth technical overview of the biological activities of the chemerin C-terminal nonapeptide, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling cascades.

Quantitative Analysis of Chemerin Nonapeptide Activity

The biological potency of the chemerin C-terminal nonapeptide has been quantified across various in vitro functional assays. The following tables summarize the reported half-maximal effective concentration (EC50) and inhibitory constant (Ki) values, providing a comparative look at its activity on its primary receptor, ChemR23/CMKLR1, and the related GPR1.

| Assay Type | Receptor | Cell Line | EC50 / pEC50 | Reference(s) |

| Calcium Mobilization | Human CMKLR1 | HEK293 | pEC50 = 8.65 ± 0.14 | [2] |

| G Protein Dissociation | Human CMKLR1 | HEK293T | ~10⁻⁸ M | [3] |

| G Protein Dissociation | Human GPR1 | HEK293T | ~10⁻⁸ M | [3] |

| IP1 Accumulation | Human GPR1 | - | Higher EC50 than CMKLR1 | [3] |

| β-arrestin Recruitment | Human GPR1 | - | pD2 = 9.05 ± 0.09 | [4] |

Table 1: Functional Potency of Chemerin C-terminal Nonapeptide (C9)

| Ligand | Receptor | Cell Line | Ki (nM) | Reference(s) |

| ¹²⁵I-chemerin | Human CMKLR1 | CHO-K1 | - | [5] |

| Unlabeled Chemerin | Human CMKLR1 | CHO-K1 | - | [5] |

| Chemerin-9 | Human CMKLR1 | CHO-K1 | ~26.2 nM (EC50 for binding) | [6] |

| ¹²⁵I-chemerin | Mouse ChemR23 | Peritoneal Macrophages | ~1.2 nM (Kd) | [7] |

Table 2: Receptor Binding Affinity of Chemerin and its C-terminal Nonapeptide

Signaling Pathways of the Chemerin Nonapeptide

The chemerin C-terminal nonapeptide initiates a cascade of intracellular signaling events upon binding to ChemR23. This receptor is primarily coupled to the Gi/o family of G proteins.[8][9] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[8][9] Downstream of G protein activation, the nonapeptide has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][10]

Experimental Protocols

Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess the chemotactic effect of the chemerin C-terminal nonapeptide on immune cells, such as macrophages or dendritic cells, using a Boyden chamber.[1][9]

Materials:

-

Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)

-

Polycarbonate membranes (typically 5 µm pore size for macrophages)

-

Chemerin C-terminal nonapeptide (C9)

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

-

Target cells (e.g., primary macrophages or a relevant cell line)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Prepare a stock solution of C9 in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in chemotaxis buffer.

-

Add the C9 dilutions to the lower wells of the Boyden chamber. Use chemotaxis buffer alone as a negative control.

-

Resuspend the target cells in chemotaxis buffer to a concentration of 1 x 10⁶ cells/mL.

-

Place the polycarbonate membrane over the lower wells.

-

Carefully assemble the Boyden chamber.

-

Add 50 µL of the cell suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for a duration appropriate for the cell type (e.g., 90 minutes for macrophages).

-

After incubation, disassemble the chamber and remove the membrane.

-

Wipe the cells from the upper side of the membrane.

-

Fix and stain the migrated cells on the lower side of the membrane using a staining solution like Diff-Quik.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

Express the results as a chemotactic index (fold increase in migration over the negative control).

Calcium Mobilization Assay

This protocol outlines a method to measure intracellular calcium mobilization in response to the chemerin C-terminal nonapeptide using a fluorescent calcium indicator like Fluo-4 AM.[8]

Materials:

-

HEK293 cells stably expressing ChemR23

-

96-well black-walled, clear-bottom plates

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid

-

Chemerin C-terminal nonapeptide (C9)

-

Fluorescence plate reader with fluidics injection (e.g., FlexStation)

Procedure:

-

Seed HEK293-ChemR23 cells into 96-well plates and grow to confluence.

-

Prepare the Fluo-4 AM loading buffer: Dissolve Fluo-4 AM and Pluronic F-127 in DMSO, then dilute in HBSS with HEPES and probenecid to the final working concentration (e.g., 4 µM Fluo-4 AM, 0.04% Pluronic F-127, 2.5 mM probenecid).

-

Remove the growth medium from the cells and add 100 µL of the Fluo-4 AM loading buffer to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

During incubation, prepare a plate with serial dilutions of C9 in HBSS with HEPES.

-

After incubation, wash the cells twice with HBSS with HEPES and probenecid.

-

Place the cell plate in the fluorescence plate reader and allow it to equilibrate.

-

Set the instrument to measure fluorescence (excitation ~494 nm, emission ~516 nm) over time.

-

Establish a baseline fluorescence reading for each well.

-

Program the instrument to inject the C9 dilutions into the wells and continue to record the fluorescence.

-

Analyze the data by calculating the change in fluorescence intensity over baseline.

-

Plot the peak fluorescence response against the C9 concentration to determine the EC50 value.

Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of the chemerin C-terminal nonapeptide for ChemR23.[5][11]

Materials:

-

Cell membranes from cells overexpressing ChemR23

-

Radiolabeled chemerin (e.g., ¹²⁵I-chemerin)

-

Unlabeled chemerin C-terminal nonapeptide (C9)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of unlabeled C9 in binding buffer.

-

In a 96-well plate, add a constant amount of cell membranes, a fixed concentration of ¹²⁵I-chemerin, and the varying concentrations of unlabeled C9.

-

To determine non-specific binding, include wells with a high concentration of unlabeled full-length chemerin.

-

To determine total binding, include wells with only ¹²⁵I-chemerin and membranes.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each C9 concentration (Total binding - Non-specific binding).

-

Plot the percentage of specific binding against the log concentration of C9 and fit the data to a one-site competition model to determine the Ki value.

Conclusion

The chemerin C-terminal nonapeptide is a potent and selective agonist of the ChemR23 receptor, driving key biological processes such as chemotaxis and inflammation through well-defined signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the chemerin/ChemR23 axis. Understanding the specific molecular interactions and downstream consequences of nonapeptide binding is crucial for the rational design of novel modulators for a range of inflammatory and metabolic diseases.

References

- 1. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Basis for Chemerin Recognition and Signaling Through Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemerin Receptor CMKLR1 Requires Full‐Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase‐Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chemerin: A Comprehensive Review Elucidating the Need for Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ibidi.com [ibidi.com]

- 8. Chemerin C9 peptide induces receptor internalization through a clathrin-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

Chemerin-9 (149-157) (TFA): A Technical Guide on its Core Role in Glucose Metabolism Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemerin, a novel adipokine, and its derivatives have emerged as critical regulators of diverse physiological processes, including immune responses, adipocyte differentiation, and notably, glucose metabolism.[1][2] This technical guide focuses on Chemerin-9 (C9), the nonapeptide corresponding to the C-terminus of the most active form of chemerin.[3] As a potent agonist for the Chemokine-like receptor 1 (CMKLR1), Chemerin-9 has demonstrated significant potential in modulating glucose homeostasis, presenting a promising avenue for therapeutic development in metabolic disorders.[4][5][6] This document provides an in-depth analysis of the signaling pathways activated by Chemerin-9, a summary of key quantitative data from preclinical studies, detailed experimental protocols for in vivo and in vitro assessment of glucose metabolism, and the implications for future drug discovery.

Introduction to Chemerin-9

Chemerin is initially secreted as an inactive pro-protein and requires proteolytic cleavage to become biologically active.[7][8] The most active form is cleaved to reveal a C-terminal nonapeptide sequence (amino acids 149-157), known as Chemerin-9 (C9).[3] C9 functions as a high-affinity agonist for CMKLR1, a G protein-coupled receptor (GPCR).[4][5] The interaction between C9 and CMKLR1 initiates a cascade of intracellular signaling events that play pleiotropic roles in both metabolic and inflammatory pathways.[2][3] While the broader chemerin system has been linked to both beneficial and detrimental effects on glucose metabolism, studies focusing specifically on the C9 peptide suggest a protective role, particularly in the context of pancreatogenic diabetes.[1][2][9]

Signaling Pathways in Glucose Metabolism

The binding of Chemerin-9 to its receptor, CMKLR1, triggers downstream signaling cascades that are crucial for regulating glucose metabolism. The primary pathways implicated are the PI3K/Akt and MAPK/ERK pathways.[2][4]

-

PI3K/Akt Pathway: Activation of CMKLR1 by C9 leads to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][4] This pathway is a cornerstone of insulin signaling and is essential for promoting glucose uptake in metabolic tissues like skeletal muscle and adipose tissue.[10] Akt, a serine/threonine kinase, phosphorylates a range of downstream targets to facilitate the translocation of glucose transporters (like GLUT4) to the cell surface, thereby increasing glucose entry into the cell.[10][11]

-

MAPK/ERK Pathway: C9 also stimulates the phosphorylation of Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-activated protein kinase (MAPK) cascade.[4][5][6] The role of the ERK pathway in glucose metabolism is complex; while it can be activated by chemerin, some studies suggest its overactivation may contribute to insulin resistance in certain cell types, such as cardiomyocytes.[2][12]

The interplay between these pathways ultimately dictates the cellular response to Chemerin-9.

Quantitative Data from Preclinical Studies

In vivo studies using mouse models of pancreatogenic diabetes mellitus (PDM) have provided key quantitative insights into the therapeutic efficacy of Chemerin-9.[1][2] Daily intraperitoneal administration of C9 demonstrated a significant improvement in glucose homeostasis and insulin sensitivity.

Table 1: Effects of Chemerin-9 Treatment in a PDM Mouse Model

| Parameter | Control Group | Chemerin-9 Group (0.2 mg/kg/day) | Outcome | Citation(s) |

|---|---|---|---|---|

| Fasting Plasma Glucose (FPG) | Elevated | Significantly Decreased | Improved glycemic control | [1][2][5] |

| Postprandial Glucose (PPG) | Elevated | Significantly Decreased | Alleviation of glucose intolerance | [1][2] |

| HOMA-IR Index | Elevated | Significantly Decreased | Improved insulin sensitivity | [1][2] |

| Serum Chemerin Levels | Decreased | Significantly Increased | Restoration of chemerin signaling | [1][2] |

| GLUT2 mRNA Expression | Decreased | Significantly Increased | Enhanced glucose transport capacity | [1][2] |

| PDX1 mRNA Expression | Decreased | Significantly Increased | Potential improvement in β-cell function |[1][2] |

Data is a qualitative summary of statistically significant findings (P<0.05) reported in the cited literature. Specific numerical values can be found in the source publications.

Detailed Experimental Protocols

Accurate assessment of glucose metabolism is fundamental to evaluating the effects of compounds like Chemerin-9. Below are detailed methodologies for key in vivo and in vitro experiments.

In Vivo Assessment: Glucose Tolerance Test (GTT) in Mice

This protocol assesses the body's ability to clear a glucose load over time, a key indicator of glucose tolerance.[13][14]

-

Animal Preparation:

-

House mice individually and fast them overnight (typically 12-16 hours) with free access to water.[14]

-

Record the body weight of each mouse on the day of the experiment.

-

-

Baseline Measurement (t=0):

-

Gently restrain the mouse and sterilize the tip of the tail.

-

Make a small nick in the tail vein with a sterile lancet to obtain a drop of blood.

-

Measure the baseline blood glucose level using a calibrated glucometer. This is the t=0 time point.[14]

-

-

Glucose Administration:

-

Post-Administration Blood Glucose Monitoring:

-

Collect blood from the tail vein at specified time points after glucose administration. Standard time points are 15, 30, 60, 90, and 120 minutes.[15]

-

Record the glucose reading for each time point.

-

-

Data Analysis:

-

Plot the blood glucose concentration (mg/dL or mmol/L) against time (minutes).

-

Calculate the Area Under the Curve (AUC) to quantify the overall glucose excursion. A lower AUC in a C9-treated group compared to a control group indicates improved glucose tolerance.

-

In Vitro Assessment: 2-Deoxy-D-[³H]-Glucose Uptake Assay

This assay measures the rate of glucose transport into cells, providing a direct assessment of insulin sensitivity and the effect of compounds like C9 at the cellular level.[16][17]

-

Cell Culture and Differentiation:

-

Culture a relevant cell line (e.g., 3T3-L1 preadipocytes or L6 myoblasts) to confluence.

-

Induce differentiation into mature adipocytes or myotubes using an appropriate differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

-

Serum Starvation and Treatment:

-

Once fully differentiated, serum-starve the cells for 3-4 hours in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) to establish a basal state.

-

Pre-treat the cells with Chemerin-9 at the desired concentrations for a specified duration (e.g., 24 hours).[18]

-

-

Insulin Stimulation:

-

Stimulate a subset of wells with a physiological concentration of insulin (e.g., 100 nM) for 20-30 minutes to induce glucose transporter translocation.[16] Include non-stimulated wells as a basal control.

-

-

Glucose Uptake Measurement:

-

Initiate the uptake reaction by adding a transport solution containing 2-deoxy-D-[³H]-glucose (a radiolabeled, non-metabolizable glucose analog) and unlabeled 2-deoxy-D-glucose.[16][19]

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical to measure the initial rate of transport.[17]

-

To determine non-specific uptake, include wells pre-treated with a glucose transporter inhibitor like Cytochalasin B.[20]

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.

-

Lyse the cells using a lysis buffer (e.g., 0.1% SDS).

-

-

Quantification and Analysis:

-

Transfer the cell lysate to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Normalize the CPM values to the total protein content of each well.

-

Calculate specific glucose uptake by subtracting the non-specific uptake (from Cytochalasin B wells) from the total uptake.

-

Implications for Drug Development

The findings surrounding Chemerin-9 and its role in glucose metabolism have significant implications for therapeutic development:

-

Target for Type 2 Diabetes: The ability of C9 to improve glucose tolerance and insulin sensitivity in preclinical models makes the CMKLR1 receptor an attractive target for novel anti-diabetic drugs.[1][2]

-

Selective Agonism: C9 represents a specific, active fragment of the larger chemerin protein. Developing selective agonists that mimic the beneficial metabolic effects of C9 while avoiding potential pro-inflammatory or insulin-desensitizing effects associated with the full-length protein in other contexts could be a key strategy.[9]

-

Biomarker Potential: Circulating levels of chemerin have been associated with metabolic syndrome.[8] Further research may elucidate the utility of specific chemerin isoforms, like C9, as biomarkers for disease progression or therapeutic response.

Conclusion

Chemerin-9 (149-157) is a potent CMKLR1 agonist that plays a significant, and largely beneficial, role in the regulation of glucose metabolism. Through the activation of pro-metabolic signaling pathways like PI3K/Akt, it enhances glucose tolerance and insulin sensitivity in preclinical models of diabetes. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals. Further investigation into the nuanced, context-dependent actions of C9 will be crucial for translating its therapeutic potential into novel treatments for metabolic diseases.

References

- 1. Regulatory effect of chemerin and therapeutic efficacy of chemerin-9 in pancreatogenic diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

- 7. Chemerin regulation and role in host defense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. addi.ehu.es [addi.ehu.es]

- 9. joe.bioscientifica.com [joe.bioscientifica.com]

- 10. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer [ijbs.com]

- 12. karger.com [karger.com]

- 13. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. revvity.com [revvity.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.kr]

Methodological & Application

Application Note: In Vitro Assay Protocols for Chemerin-9 (149-157) (TFA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemerin-9, the nonapeptide sequence Tyr-Phe-Pro-Gly-Gln-Phe-Ala-Phe-Ser (YFPGQFAFS), corresponds to the C-terminal amino acids 149-157 of the full-length human chemerin protein.[1][2][3] It is a potent and stable agonist for the Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23, a G protein-coupled receptor (GPCR).[1][4][5][6] The chemerin/CMKLR1 signaling axis is implicated in a variety of physiological and pathological processes, including inflammation, adipogenesis, glucose metabolism, and cardiovascular health.[4][6][7] Chemerin-9 has demonstrated significant anti-inflammatory and pro-resolving effects in various models, making it a valuable tool for studying CMKLR1 function and a potential therapeutic agent.[5][8][9]

This document provides detailed protocols for key in vitro assays to characterize the bioactivity of Chemerin-9 (TFA) by assessing its effects on CMKLR1-mediated signaling and cellular functions.

Chemerin-9 Signaling Pathway

Chemerin-9 exerts its biological effects by binding to and activating CMKLR1. As a Gi/o-coupled receptor, its activation initiates a cascade of intracellular events.[1][2][10] Key signaling outcomes include the inhibition of adenylyl cyclase leading to reduced cyclic AMP (cAMP) levels, and the activation of Phospholipase C (PLC), which results in intracellular calcium mobilization.[1][2][10] Furthermore, Chemerin-9 stimulates the phosphorylation and activation of downstream kinases such as Akt and ERK1/2, which regulate diverse cellular processes including proliferation, migration, and survival.[5][8][11] In immune cells like macrophages, this signaling can lead to the downregulation of pro-inflammatory pathways (e.g., NF-κB) and the upregulation of anti-inflammatory mediators (e.g., PPAR-γ).[8]

Caption: Chemerin-9/CMKLR1 Signaling Cascade.

Experimental Protocols

The following protocols describe common in vitro methods to assess the agonistic activity of Chemerin-9 on its receptor, CMKLR1.

Calcium Mobilization Assay

Principle: This assay measures the ability of Chemerin-9 to induce intracellular calcium release upon binding to CMKLR1. It is a direct and rapid functional readout for Gq/i-coupled GPCR activation.

Methodology:

-

Cell Culture: Seed CHO or HEK293 cells stably expressing human CMKLR1 into black, clear-bottom 96-well microplates and culture to 80-90% confluency.

-

Dye Loading: Remove culture medium and load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

-

Compound Preparation: Prepare a serial dilution of Chemerin-9 (TFA) in the assay buffer. Typical concentration ranges are from 1 pM to 10 µM.

-

Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.

-

Stimulation: Add the Chemerin-9 dilutions to the wells and immediately measure the fluorescence intensity over time (typically 2-3 minutes).

-

Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the logarithm of the Chemerin-9 concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

cAMP Inhibition Assay

Principle: This assay quantifies the inhibition of cyclic AMP production following the activation of the Gi/o-coupled CMKLR1.

Methodology:

-

Cell Culture: Culture CMKLR1-expressing cells (e.g., CHO-K1) in a 96- or 384-well plate until confluent.

-

Pre-treatment: Incubate cells with various concentrations of Chemerin-9 for 15-30 minutes at room temperature.

-

Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to all wells (except negative controls) to induce cAMP production. Incubate for another 15-30 minutes.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The signal is inversely proportional to the cAMP concentration. Plot the signal against the logarithm of Chemerin-9 concentration to generate a dose-response curve and calculate the IC50 (or EC50 for inhibition).

ERK/Akt Phosphorylation Assay (Western Blot)

Principle: This assay detects the activation of key downstream signaling kinases, ERK1/2 and Akt, by measuring their phosphorylation state after Chemerin-9 stimulation.

Methodology:

-

Cell Culture and Starvation: Plate relevant cells (e.g., human aortic smooth muscle cells (HASMCs), THP-1 macrophages) and grow to sub-confluency.[8] Starve the cells in serum-free media for 4-16 hours to reduce basal phosphorylation levels.

-

Stimulation: Treat the starved cells with Chemerin-9 at various concentrations (e.g., 0.1 - 500 ng/mL) for a predetermined time (e.g., 5-30 minutes).[5][8]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2, total-ERK1/2, phospho-Akt, and total-Akt overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

General Experimental Workflow

Caption: General In Vitro Assay Workflow for Chemerin-9.

Data Presentation

Quantitative data from Chemerin-9 in vitro assays should be summarized for clear interpretation and comparison.

Table 1: Biological Activity of Chemerin-9

| Parameter | Value | Cell Line | Assay Type | Reference |

|---|---|---|---|---|

| EC50 | 7.1 nM | CHO cells expressing CMKLR1 | Receptor Activation | [1][2] |

| EC50 | 42 nM | Mouse ChemR23 | Receptor Activation | [12] |

| IC50 | 3.3 nM | Primary mouse white adipocytes | Basal Lipolysis | [12] |

| Bmax | 27.40 ± 2.97 fmol/mg | DU4475 cell membranes | Radioligand Binding |[10] |

Table 2: Example Concentrations for Functional Assays

| Assay Type | Cell Line | Concentration | Effect | Reference |

|---|---|---|---|---|

| Monocyte Adhesion | HUVECs, THP-1 | 500 ng/mL | Suppressed TNF-α-induced adhesion | [8] |

| Foam Cell Formation | THP-1 derived macrophages | 500 ng/mL | Suppressed oxLDL-induced formation | [8] |

| Proliferation | HASMCs | 100-500 ng/mL | Suppressed proliferation | [8] |

| Akt/ERK Phosphorylation | Cardiac Fibroblasts | 0.1 nM | Stimulated phosphorylation |[5][11] |

Materials and Reagents

| Reagent/Material | Supplier Example | Purpose |

| Chemerin-9 (149-157) (TFA) | Tocris, MedChemExpress, R&D Systems | CMKLR1 Agonist |

| CMKLR1-expressing cell lines | ATCC, Commercial Vendor | Assay System |

| Cell Culture Media (DMEM/F-12, RPMI) | Gibco, Corning | Cell Growth |

| Fetal Bovine Serum (FBS) | Gibco, Sigma-Aldrich | Media Supplement |

| 96-well Microplates | Corning, Greiner | Assay Plates |

| Calcium Assay Kit (e.g., Fluo-4) | Molecular Probes | Calcium Mobilization |

| cAMP Assay Kit (e.g., HTRF) | Cisbio, PerkinElmer | cAMP Measurement |

| Forskolin | Sigma-Aldrich | Adenylyl Cyclase Activator |

| Primary Antibodies (p-ERK, p-Akt, etc.) | Cell Signaling Technology, Abcam | Western Blotting |

| HRP-conjugated Secondary Antibodies | Jackson ImmunoResearch | Western Blotting |

| ECL Substrate | Thermo Fisher, Millipore | Chemiluminescent Detection |

| TNF-α, human recombinant | R&D Systems, PeproTech | Inflammatory Stimulus |

References

- 1. Chemerin-9, Human | Other Chemokine Receptors | Tocris Bioscience [tocris.com]

- 2. Chemerin-9, Human | Chemokine Receptor Agonists: R&D Systems [rndsystems.com]

- 3. pnas.org [pnas.org]

- 4. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]

- 8. portlandpress.com [portlandpress.com]

- 9. researchgate.net [researchgate.net]

- 10. thno.org [thno.org]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Chemerin-9 (149-157) (TFA) Cell Stimulation Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for cell stimulation experiments using Chemerin-9 (149-157) (TFA), a potent agonist of the Chemokine-like receptor 1 (CMKLR1), also known as ChemR23. Chemerin-9 is the C-terminal nonapeptide of mature chemerin and retains most of the biological activity of the full-length protein.[1][2] It is a valuable tool for studying the roles of the chemerin/CMKLR1 signaling axis in various physiological and pathological processes, including inflammation, immune responses, adipocyte differentiation, and glucose metabolism.[3][4][5]

Physicochemical Properties and Handling

Proper handling and storage of Chemerin-9 (149-157) (TFA) are crucial for maintaining its biological activity.

| Property | Value | Reference |

| Sequence | YFPGQFAFS | |

| Molecular Weight | 1063.18 g/mol | |

| Formula | C₅₄H₆₆N₁₀O₁₃ | |

| Purity | ≥95% | |

| Solubility | Soluble to 1 mg/ml in water | |

| Storage | Store at -20°C |

Reconstitution: For a 1 mg/ml stock solution, dissolve 1 mg of Chemerin-9 (149-157) (TFA) in 1 ml of sterile, nuclease-free water. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.

Biological Activity and Signaling

Chemerin-9 is a potent agonist for CMKLR1, a G protein-coupled receptor (GPCR).[1][3][4] Upon binding, it primarily activates Gαi/o signaling pathways, leading to the inhibition of cAMP production and the promotion of intracellular calcium mobilization via phospholipase C. Downstream signaling events include the phosphorylation and activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK).[3][4][5]

Chemerin-9 Signaling Pathway

Caption: Chemerin-9 signaling through CMKLR1.

Quantitative Data Summary

The following table summarizes the effective concentrations and key findings from various Chemerin-9 cell stimulation experiments.

| Cell Type | Assay | Chemerin-9 Concentration | Key Finding | Reference |

| CHO cells (expressing human CMKLR1) | CMKLR1 Agonism (EC₅₀) | 7.1 nM | Potent agonistic activity | |

| Mouse CMKLR1 expressing cells | CMKLR1 Agonism (EC₅₀) | 42 nM | Species-specific potency | [6] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Monocyte Adhesion Assay | 500 ng/ml | Suppressed TNF-α-induced monocyte adhesion | [7] |

| THP-1 derived macrophages | Foam Cell Formation | 100-500 ng/ml | Suppressed oxLDL-induced foam cell formation | [7] |

| Human Aortic Smooth Muscle Cells (HASMCs) | Migration and Proliferation | Not specified | Suppressed migration and proliferation | [7][8] |

| Cardiac Fibroblasts | Cell Migration, Akt/ERK Phosphorylation | 0.1 nM | Stimulated migration and phosphorylation of Akt and ERK | [3][4] |

Experimental Protocols

Protocol 1: In Vitro Monocyte Adhesion Assay

This protocol is adapted from studies investigating the anti-inflammatory effects of Chemerin-9 on endothelial cells.[7]

Objective: To assess the effect of Chemerin-9 on the adhesion of monocytes to endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

THP-1 monocytes

-

EGM-2 Endothelial Cell Growth Medium

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Chemerin-9 (149-157) (TFA)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

24-well plates

Workflow:

Caption: Workflow for the monocyte adhesion assay.

Procedure:

-

Seed HUVECs (passages 3-5) in 24-well plates at a density of 0.9 x 10⁵ cells per well and culture for 24 hours in EGM-2 medium.

-

Once confluent, replace the medium with EGM-2 containing 0.5% FBS and incubate for 16 hours.

-

Pre-incubate the HUVECs with 500 ng/ml of Chemerin-9 in fresh 0.5% FBS EGM-2 for 30 minutes.

-

Add 10 ng/ml of TNF-α to the wells (with and without Chemerin-9) and incubate for 4 hours to induce the expression of adhesion molecules.

-

During the TNF-α stimulation, label THP-1 monocytes with a fluorescent dye (e.g., Calcein-AM).

-

Add the labeled THP-1 monocytes to the HUVEC monolayer and co-culture for 1 hour.

-

Gently wash the wells three times with PBS to remove non-adherent monocytes.

-

Quantify the adhesion by measuring the fluorescence intensity in each well using a plate reader.

Protocol 2: Macrophage Foam Cell Formation Assay

This protocol is designed to evaluate the effect of Chemerin-9 on the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, a key event in atherosclerosis.[7]

Objective: To determine if Chemerin-9 inhibits macrophage foam cell formation.

Materials:

-

THP-1 monocytes

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Chemerin-9 (149-157) (TFA)

-

Oxidized Low-Density Lipoprotein (oxLDL)

-

[³H]-oleate

-

3.5-cm dishes

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. Chemerin-9, Mouse | Other Chemokine Receptors | Tocris Bioscience [tocris.com]

- 7. portlandpress.com [portlandpress.com]

- 8. Chemerin-9, a potent agonist of chemerin receptor (ChemR23), prevents atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chemerin-9 (149-157) (TFA) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Chemerin-9 (149-157) (TFA), a potent agonist of the Chemokine-like Receptor 1 (CMKLR1). This document includes detailed protocols for various administration routes, a summary of dosages used in different animal models, and a description of its signaling pathway.

Introduction

Chemerin-9 is a nonapeptide corresponding to the C-terminal end of the active form of chemerin (amino acids 149-157) and retains most of the biological activity of the full-length protein.[1] It is a key player in regulating immune responses, adipocyte differentiation, and glucose metabolism.[2] In animal models, Chemerin-9 has demonstrated anti-inflammatory effects and has shown therapeutic potential in various disease models, including atherosclerosis, diabetes, and neurodegenerative diseases.[2][3][4] This document serves as a guide for researchers planning in vivo studies with Chemerin-9 (149-157) (TFA).

Data Presentation: In Vivo Administration of Chemerin-9

The following table summarizes the administration routes and dosages of Chemerin-9 (149-157) (TFA) used in various animal models as reported in the scientific literature.

| Animal Model | Administration Route | Dosage | Duration | Key Findings |

| ApoE-/- Mice | Subcutaneous (micro-osmotic pump) | 7.7 µg/kg/h | 28 days | Attenuated experimental abdominal aortic aneurysm formation. |